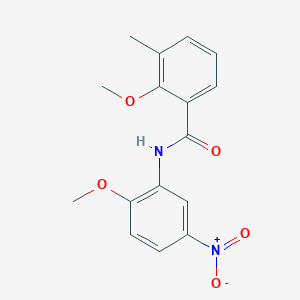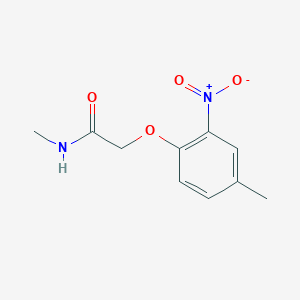![molecular formula C15H21ClN2O2 B4408584 4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408584.png)
4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzonitrile hydrochloride
説明
4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzonitrile hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMXB-A, and it has been found to have various biochemical and physiological effects that could be useful in scientific experiments.
科学的研究の応用
DMXB-A has been found to have various applications in scientific research. One of the most promising areas of research is in the field of neuroscience. DMXB-A has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMXB-A has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
作用機序
The exact mechanism of action of DMXB-A is not fully understood, but it is thought to act on the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including neurotransmitter release and neuronal survival. DMXB-A is believed to bind to this receptor and activate it, leading to the various biochemical and physiological effects observed.
Biochemical and Physiological Effects
DMXB-A has been found to have various biochemical and physiological effects. One of the most significant effects is its ability to activate the α7 nAChR, leading to increased neurotransmitter release and neuronal survival. Additionally, DMXB-A has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. DMXB-A has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DMXB-A in lab experiments is its ability to activate the α7 nAChR. This receptor is involved in various physiological processes, making DMXB-A a useful tool for studying these processes. Additionally, DMXB-A has been found to have neuroprotective and anti-inflammatory properties, which could be useful in the study of neurodegenerative and inflammatory diseases. However, there are also limitations to using DMXB-A in lab experiments. The synthesis of DMXB-A is complex and requires high levels of expertise, making it difficult to obtain. Additionally, the exact mechanism of action of DMXB-A is not fully understood, which could make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research involving DMXB-A. One area of research is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. DMXB-A has been found to have neuroprotective effects, which could be useful in the development of new treatments for these diseases. Additionally, DMXB-A has been found to have anti-inflammatory properties, which could be useful in the development of new treatments for inflammatory diseases such as arthritis. Another area of research is in the study of the α7 nAChR and its involvement in various physiological processes. DMXB-A could be a useful tool for studying this receptor and its role in these processes.
特性
IUPAC Name |
4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-12-10-17(11-13(2)19-12)7-8-18-15-5-3-14(9-16)4-6-15;/h3-6,12-13H,7-8,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHSCPKPOUMXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)

![2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzonitrile](/img/structure/B4408512.png)
![1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408513.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B4408554.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4408556.png)

![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4408564.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4408565.png)

![2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline](/img/structure/B4408576.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4408592.png)
![2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4408596.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4408601.png)